molecular formula C14H18N4O B2403615 4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101197-69-5

4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2403615
CAS No.: 2101197-69-5
M. Wt: 258.325
InChI Key: GVBDOBPTWMRLCW-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide is a synthetic compound with a molecular formula of C12H16N4O. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique pyrazole ring structure, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the use of hydrazine hydrate and an appropriate ketone or aldehyde under reflux conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the pyrazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-methyl-3-ethyl-1H-pyrazole-5-carboxamide

Comparison: Compared to its analogs, 4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the phenyl and propyl groups. These substituents can influence the compound’s reactivity, solubility, and biological activity. For example, the phenyl group may enhance the compound’s ability to interact with aromatic amino acids in proteins, while the propyl group can affect its hydrophobicity and membrane permeability .

Properties

IUPAC Name

4-amino-N-methyl-N-phenyl-1-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-9-18-10-12(15)13(16-18)14(19)17(2)11-7-5-4-6-8-11/h4-8,10H,3,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBDOBPTWMRLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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